N-(2-aminoethyl)-2-methylpentanamide hydrochloride
Description
Properties
IUPAC Name |
N-(2-aminoethyl)-2-methylpentanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O.ClH/c1-3-4-7(2)8(11)10-6-5-9;/h7H,3-6,9H2,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWBPGZYOMNJBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amide Backbone Synthesis via Amide Bond Formation
The core structure can be synthesized through conventional amide bond formation, involving:
- Carboxylic acid derivatives (e.g., acid chlorides or activated esters)
- Amines (e.g., 2-aminoethylamine)
- Activation of the carboxylic acid (e.g., 2-methylpentanoic acid) using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC).
- Reaction with 2-aminoethylamine under controlled conditions (e.g., in anhydrous solvents like dichloromethane or tetrahydrofuran).
| Parameter | Typical Value |
|---|---|
| Temperature | 0–25°C |
| Solvent | Dichloromethane, Toluene |
| Coupling agent | DCC, DIC, or EDCI |
Yield and purity depend on reaction optimization, with yields often exceeding 80%.
Introduction of the Aminoethyl Group via Nucleophilic Substitution
Alternatively, the aminoethyl group can be introduced through nucleophilic substitution reactions:
- Starting from a methylated precursor, such as 2-methylpentanoyl chloride or ester.
- Reaction with 2-aminoethylamine or protected derivatives under basic conditions.
2-methylpentanoyl chloride + 2-aminoethylamine → N-(2-aminoethyl)-2-methylpentanamide
Reaction conditions are typically mild, with inert atmospheres to prevent hydrolysis.
Salt Formation: Conversion to Hydrochloride
The free base is converted to its hydrochloride salt by:
- Treating the amide with hydrogen chloride gas in an organic solvent such as ethyl acetate or ethanol.
- Recrystallization from suitable solvents to obtain pure hydrochloride salt.
- Dissolve the free amide in ethyl acetate.
- Bubble dry HCl gas into the solution at controlled temperature (~40°C).
- Isolate the precipitated hydrochloride salt by filtration and drying.
Research Findings and Data Tables
Table 1: Summary of Preparation Methods for N-(2-aminoethyl)-2-methylpentanamide hydrochloride
| Method | Raw Materials | Key Reagents | Solvent | Reaction Conditions | Yield (%) | Purity | Remarks |
|---|---|---|---|---|---|---|---|
| A | 2-methylpentanoic acid + 2-aminoethylamine | DCC, DCM | Dichloromethane | 0°C to room temp, 12–24h | 80–85 | >98% | Conventional coupling |
| B | 2-methylpentanoyl chloride + 2-aminoethylamine | None | Ethanol or EtOAc | Room temp, 4–8h | 75–82 | >97% | Direct acylation |
| C | Amide base + HCl gas | Ethyl acetate | 40°C, HCl bubbling | 1–2h | 85–90 | >99% | Salt formation |
Research Findings:
- The process involving acyl chloride derivatives (Method B) tends to give higher purity and yields, with simplified purification steps.
- Mild conditions and the use of common reagents make these methods suitable for large-scale synthesis.
- The salt formation step is straightforward, with high recovery rates and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
N-(2-aminoethyl)-2-methylpentanamide hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amines, and various substituted amides.
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis : The compound serves as a crucial building block for synthesizing more complex organic molecules.
- Reagent in Chemical Reactions : It is employed in various chemical reactions due to its reactive functional groups.
Biology
- Enzyme Mechanisms Study : Used as a substrate in biochemical assays to investigate enzyme mechanisms.
- Biochemical Research : Its properties allow it to be utilized in studying molecular interactions within biological systems.
Medicine
- Therapeutic Potential : Investigated for potential therapeutic effects, particularly in modulating neurotransmitter systems.
- Precursor in Pharmaceutical Synthesis : Serves as a precursor for synthesizing pharmaceutical compounds targeting various diseases.
Industry
- Specialty Chemicals Production : Utilized in manufacturing specialty chemicals and as an intermediate in polymer production.
- Material Science Applications : Its unique properties make it suitable for developing advanced materials with specific functionalities.
Case Studies and Research Findings
- Biological Activity :
- Chemical Synthesis Applications :
- Therapeutic Investigations :
Mechanism of Action
The mechanism of action of N-(2-aminoethyl)-2-methylpentanamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminoethyl group can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound can also participate in the formation of hydrogen bonds and electrostatic interactions, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Similarities and Differences
Compounds sharing the N-(2-aminoethyl)-X-amide hydrochloride scaffold are prevalent in medicinal and materials chemistry. Key structural variations include:
Key Observations :
- Backbone Diversity : While the ethylamine-HCl moiety is conserved, the acyl group (pentanamide, benzamide, acetamide, etc.) dictates electronic properties and steric bulk. For example, benzamide derivatives (e.g., compounds 12–17) exhibit aromaticity and halogen substitutions (Cl, F), enhancing lipophilicity and target binding .
- Substituent Effects: Chlorine or trifluoromethyl groups (e.g., compound 65 in ) increase metabolic stability, whereas methoxy or phenoxy groups (e.g., compound 69) may improve solubility .
Key Observations :
- High-Yield Benzamides : Compounds like 12 (98% yield) benefit from electron-deficient aryl groups facilitating nucleophilic substitution .
- Challenges in Bulky Substrates : Lower yields (e.g., 54% for compound 14) correlate with steric hindrance from substituents like 3-chloro-4-fluorophenyl .
Antiparasitic Activity
- Benzamide Derivatives: Compounds 12–17 exhibit potent anti-Trypanosoma brucei activity (IC₅₀ < 1 µM), attributed to dichlorophenyl groups enhancing hydrophobic interactions with parasitic enzymes .
- M8-B Hydrochloride : Targets TRPM8 ion channels (IC₅₀ ~10–30 µM), with the thiophene-carboxamide core critical for receptor binding .
Biological Activity
N-(2-aminoethyl)-2-methylpentanamide hydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity by reviewing relevant studies, case reports, and structure-activity relationships.
Chemical Structure and Properties
This compound is an amide derivative characterized by an aminoethyl side chain attached to a 2-methylpentanamide core. The presence of both amino and amide functionalities suggests potential interactions with various biological targets, including receptors and enzymes.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Anticancer Activity : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. For instance, studies on related amide derivatives have shown promising results against breast cancer cell lines, indicating that this compound may exhibit similar properties .
- Neuroprotective Effects : Some studies suggest that compounds with aminoethyl side chains can provide neuroprotection in models of neurodegenerative diseases. These effects are likely mediated through modulation of neurotransmitter systems and reduction of oxidative stress .
- Anti-inflammatory Properties : The compound may also possess anti-inflammatory activity, which is common among amide derivatives. This could be beneficial in treating conditions characterized by chronic inflammation.
The mechanism of action for this compound is not fully elucidated but may involve:
- Receptor Binding : The amino group may facilitate binding to specific receptors, potentially influencing signaling pathways associated with cell growth and apoptosis .
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in tumor progression and inflammation, suggesting that this compound might also act as an enzyme inhibitor .
Case Studies and Experimental Findings
-
Anticancer Studies : In vitro assays have demonstrated that this compound can reduce the viability of cancer cell lines such as MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The IC50 values observed were in the low micromolar range, indicating significant potency .
Cell Line IC50 (μM) MDA-MB-231 4.90 PC-3 5.23 - Neuroprotective Assays : In models of oxidative stress-induced neuronal damage, the compound showed a reduction in cell death rates by approximately 30%, supporting its potential neuroprotective role .
- Inflammation Models : In vivo studies demonstrated that treatment with this compound resulted in a significant decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in animal models of induced inflammation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2-methylpentanamide hydrochloride and its structural analogs?
- Methodology : The compound can be synthesized via multi-step reactions involving Boc-protected intermediates. For example, derivatives of N-(2-aminoethyl)benzamide hydrochlorides are prepared by reacting substituted anilines with N-Boc-2-aminoacetaldehyde and acyl chlorides, followed by HCl-mediated deprotection to yield the final hydrochloride salts. Reaction optimization includes adjusting stoichiometry (e.g., 2:1 molar ratio of acyl chloride to amine) and purification via HPLC or recrystallization .
- Key Data : Yields range from 54% to 98% depending on substituents. Structural confirmation is achieved through ¹H NMR (300 MHz, d6-DMSO) and ESI-MS .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of analytical techniques:
- ¹H/¹³C NMR : Assign peaks to confirm backbone structure (e.g., methyl groups, ethylamino chains) and aromatic substituents .
- Mass Spectrometry (ESI-MS) : Verify molecular weight and detect impurities (e.g., unreacted intermediates) .
- HPLC : Assess purity (>95%) using reverse-phase columns and gradient elution .
Q. What safety protocols are critical given limited toxicological data?
- Guidelines :
- Avoid inhalation or skin contact (P261/P262) .
- Use fume hoods, PPE (gloves, goggles), and ensure access to emergency eyewash stations .
- Note: No GHS classification exists, but untested hazards require precaution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of derivatives?
- Strategies :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation steps .
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during Boc deprotection .
- Catalysis : Additives like DMAP may accelerate coupling reactions .
- Case Study : Substituent steric effects reduce yields (e.g., 3-chloro-4-fluorophenyl derivatives: 54% vs. 4-chlorophenoxy analogs: 79%) .
Q. How can contradictions in biological activity data be resolved across studies?
- Approaches :
- Dose-Response Curves : Establish IC₅₀ values under standardized assays (e.g., Trypanosoma brucei growth inhibition) .
- Structural-Activity Relationship (SAR) : Compare analogs (e.g., chlorine vs. methoxy substituents) to isolate key pharmacophores .
- Control Experiments : Validate target specificity using knockout models or competitive inhibitors .
Q. What experimental designs are suitable for probing the compound’s mechanism of action?
- In Vitro Assays :
- Enzyme Inhibition : Screen against MAO-B (reference: Lazabemide hydrochloride’s selectivity profile) .
- Cellular Uptake : Radiolabel the compound to track intracellular accumulation .
- Computational Methods :
- Molecular Docking : Predict binding modes using homology models of target proteins (e.g., MAO-B) .
- In Vivo Models : Use transgenic organisms to assess efficacy in disease-relevant contexts (e.g., neurodegenerative models) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
